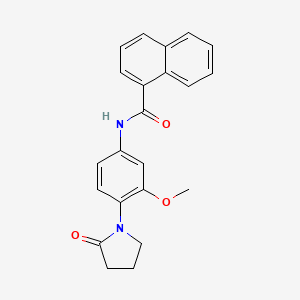
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a methoxy group, and a 2-oxopyrrolidin-1-yl group attached to a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and naphthamide groups), an ether linkage (from the methoxy group), and a pyrrolidinone ring (from the 2-oxopyrrolidin-1-yl group). These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the ether linkage in the methoxy group might be susceptible to cleavage under acidic conditions. The carbonyl group in the 2-oxopyrrolidin-1-yl group could undergo reactions typical of ketones, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a pyrrolidinone ring could contribute to its stability and rigidity. The methoxy group could influence its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Studies have demonstrated the synthesis and biological evaluation of naphthamide derivatives, showcasing their potential in antibacterial, antifungal, and anticancer applications. For instance, Voskienė et al. (2012) synthesized 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives with potential antibacterial and antifungal activities, indicating the versatility of naphthamide derivatives in targeting various pathogens (Voskienė et al., 2012). Similarly, compounds demonstrating selectivity for dopamine D3 receptors, as shown by Huang et al. (2001), suggest applications in neurological disorders, further illustrating the chemical's versatility (Huang et al., 2001).
Antiproliferative and Anticancer Activities
Naphthamide derivatives have also been explored for their antiproliferative and anticancer properties. Berardi et al. (2005) investigated the sigma(1) receptor affinity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives, revealing potential applications in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Antileishmanial and Antimalarial Activities
Compounds with methoxy-substituted chalcones, including naphthalenyl analogs, have been studied for their antileishmanial and antimalarial activities. Gutteridge et al. (2007) identified inhibitors with significant efficacy against Leishmania donovani, suggesting the potential of naphthamide derivatives in developing treatments for parasitic infections (Gutteridge et al., 2007).
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-14-16(11-12-19(20)24-13-5-10-21(24)25)23-22(26)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPXHHIEPCAIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

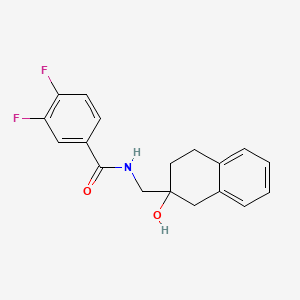


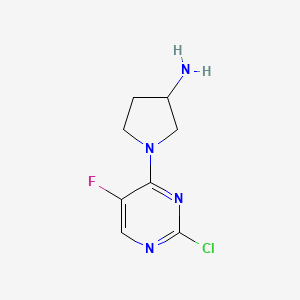
![N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B2802699.png)

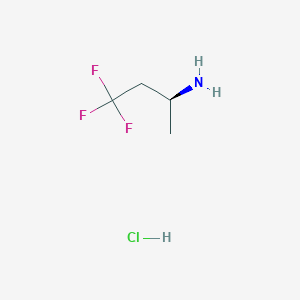

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2802706.png)
![(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/no-structure.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)
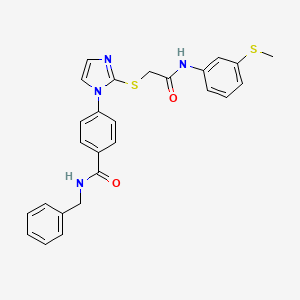
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802711.png)
![(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B2802712.png)